molecular formula C25H18N4O4S B2992306 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 326881-92-9

2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2992306
CAS No.: 326881-92-9
M. Wt: 470.5
InChI Key: VZXUMBWOXRRYGL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a 1,3-benzodioxole moiety fused to a 1,2,4-triazole ring, connected via a thioethyl (-S-CH₂-CH₂-) linker to an isoindoline-1,3-dione core.

Properties

IUPAC Name

2-[2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-23-18-8-4-5-9-19(18)24(31)28(23)12-13-34-25-27-26-22(29(25)17-6-2-1-3-7-17)16-10-11-20-21(14-16)33-15-32-20/h1-11,14H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUMBWOXRRYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic molecule belonging to the class of triazole derivatives. Its structural features suggest significant potential for various biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 398.46 g/mol . The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial reaction involves the condensation of appropriate thioketones with hydrazines to form the triazole structure.
  • Functionalization : Subsequent reactions introduce the benzo[d][1,3]dioxole moiety and isoindoline-1,3-dione framework.
  • Purification : The final product is purified using recrystallization techniques.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.

Anticancer Properties

Triazole derivatives are known for their anticancer activities due to their ability to inhibit various enzymes involved in cancer cell proliferation. The specific compound under discussion has shown promising results in several studies:

  • In vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related triazole derivative demonstrated GI50 values below 10 nM against multiple human cancer cell lines including MDA-MB-435 and A498 .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cancer progression and survival pathways.
  • Cell Cycle Arrest : Studies have shown that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

StudyCell LineGI50 Value (nM)Mechanism
Study 1MDA-MB-435<10Enzyme inhibition
Study 2A498<10Cell cycle arrest
Study 3HCT1166.2Cytotoxicity against colon carcinoma

These findings underscore the potential for further development of this compound as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its triazole-thioethyl-isoindolinedione architecture. Below is a comparative analysis with analogous molecules:

Compound Core Structure Key Substituents Linkage Reference
Target Compound 1,2,4-Triazole Benzo[d][1,3]dioxol-5-yl, phenyl Thioethyl-isoindolinedione
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione () Thiazole 2-Fluorophenyl acryloyl, methyl Amino-isoindolinedione
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Triazole-thiazole Benzodiazolyl, bromophenyl Acetamide-phenoxymethyl
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides () Thiadiazole-quinoxaline Hydroxyquinoxalinyl, benzamide Direct bond

Key Observations :

  • Heterocyclic Core : The target compound’s 1,2,4-triazole contrasts with thiazoles () and thiadiazoles (), which may alter electron distribution and binding affinity .
  • Substituents : The benzo[d][1,3]dioxole group in the target compound could enhance lipophilicity and membrane permeability compared to fluorophenyl () or bromophenyl () groups .
  • Linkers : The thioethyl linker may confer flexibility and redox stability, contrasting with rigid acetamide () or direct bonds () .

Yield and Purity :

  • CuAAC () typically achieves >80% yields, suggesting the target compound’s synthesis could benefit from similar methodologies .

Comparative Efficacy :

  • ’s compound 9c showed strong docking affinity for α-glucosidase (yellow vs. purple/cyan/red poses), hinting that the target compound’s triazole core might enhance enzyme inhibition .
  • Thiadiazole-quinoxaline derivatives () exhibit antitumor activity via DNA intercalation, a mechanism less likely for the target compound due to its bulky isoindolinedione group .

Q & A

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid (SGF) : Incubate compound in HCl (pH 1.2, 37°C) for 2 hours; analyze degradation via LC-MS.
  • Plasma Stability : Mix with human plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify parent compound .

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